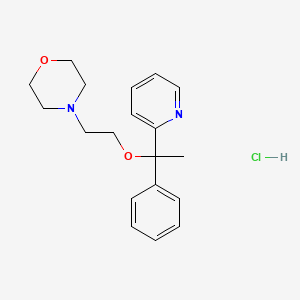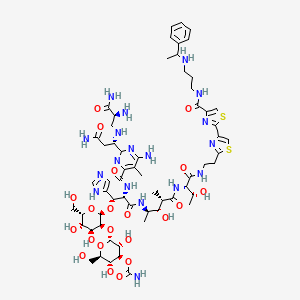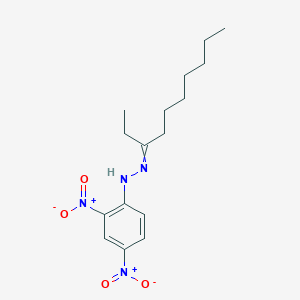
2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholinoethoxy group attached to a methylbenzyl pyridine core, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride typically involves multiple steps, starting with the preparation of the morpholinoethoxy intermediate. This intermediate is then reacted with a methylbenzyl pyridine derivative under controlled conditions to form the desired compound. Common reagents used in these reactions include butanoyl chloride and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process often includes purification steps such as crystallization and chromatography to isolate the compound in its hydrochloride salt form.
化学反応の分析
Types of Reactions
2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholinoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
類似化合物との比較
Similar Compounds
3-(beta-Morpholinoethoxy)-1H-indazole: Shares the morpholinoethoxy group but differs in the core structure.
2-(4-Morpholinyl)-16-(1-pyrrolidinyl)-androstane: Contains a morpholino group but has a steroidal backbone.
Uniqueness
2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride stands out due to its unique combination of a morpholinoethoxy group with a methylbenzyl pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
74037-75-5 |
|---|---|
分子式 |
C19H25ClN2O2 |
分子量 |
348.9 g/mol |
IUPAC名 |
4-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-19(17-7-3-2-4-8-17,18-9-5-6-10-20-18)23-16-13-21-11-14-22-15-12-21;/h2-10H,11-16H2,1H3;1H |
InChIキー |
AVOZAVXCCDBBLO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN3CCOCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B13793261.png)
![Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B13793272.png)








![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)

